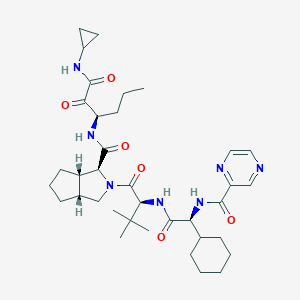

Telaprevir, (R)-

Description

BenchChem offers high-quality Telaprevir, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Telaprevir, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3R)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H53N7O6/c1-5-10-25(29(44)34(48)39-23-15-16-23)40-33(47)28-24-14-9-13-22(24)20-43(28)35(49)30(36(2,3)4)42-32(46)27(21-11-7-6-8-12-21)41-31(45)26-19-37-17-18-38-26/h17-19,21-25,27-28,30H,5-16,20H2,1-4H3,(H,39,48)(H,40,47)(H,41,45)(H,42,46)/t22-,24-,25+,27-,28-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAWEDCPNXPBQM-USXSPERKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3CCCC3CN2C(=O)C(C(C)(C)C)NC(=O)C(C4CCCCC4)NC(=O)C5=NC=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)C(=O)NC1CC1)NC(=O)[C@@H]2[C@H]3CCC[C@H]3CN2C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C4CCCCC4)NC(=O)C5=NC=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H53N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923270-50-2 | |

| Record name | R-Telaprevir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923270502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VRT-127394 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52YTW6K39W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (R)-Telaprevir Against HCV NS3/4A Protease

Introduction

Chronic infection with the Hepatitis C Virus (HCV) remains a significant global health challenge. The viral life cycle is critically dependent on the activity of the NS3/4A serine protease, which is responsible for cleaving the HCV polyprotein into mature non-structural proteins essential for viral replication.[1][2][3] This dependency has established the NS3/4A protease as a prime target for therapeutic intervention.[2][4] Telaprevir, a potent, direct-acting antiviral agent, was a cornerstone in the early wave of targeted therapies against HCV. This guide provides a detailed technical exploration of the molecular mechanism by which (R)-Telaprevir exerts its inhibitory effect on the HCV NS3/4A protease, intended for researchers, scientists, and professionals in the field of drug development.

The HCV NS3/4A Protease: A Vital Target

The HCV NS3 protein possesses a serine protease domain at its N-terminus and an RNA helicase domain at its C-terminus. The protease activity is significantly enhanced by its association with the NS4A cofactor, which stabilizes the active site conformation and anchors the protease to intracellular membranes.[3] The NS3/4A protease is responsible for four of the five post-translational cleavages of the HCV polyprotein, making it indispensable for the viral replication cycle.[2][5] Its essential role and well-defined active site have made it an attractive target for the development of specific inhibitors.

(R)-Telaprevir: A Reversible, Covalent Inhibitor

Telaprevir is a peptidomimetic inhibitor designed to fit into the active site of the HCV NS3/4A protease.[2][5][6] Its mechanism of action is characterized by a unique combination of reversible and covalent inhibition.[7][8][9] This dual nature contributes to its high potency and prolonged duration of action at the molecular level.

The Chemistry of Inhibition: A Two-Step Process

The inhibitory activity of Telaprevir follows a slow-binding and slow-dissociation kinetic model.[6][8] This process can be dissected into two principal steps:

-

Initial Non-covalent Binding: Telaprevir first docks into the active site of the NS3/4A protease, forming a non-covalent enzyme-inhibitor complex. This initial interaction is guided by a series of hydrogen bonds and hydrophobic interactions between the inhibitor and the amino acid residues lining the active site cleft.

-

Reversible Covalent Bond Formation: Following the initial binding, the α-ketoamide "warhead" of Telaprevir undergoes a nucleophilic attack by the catalytic serine residue (Ser139) of the protease.[1][5] This results in the formation of a reversible covalent hemiacetal adduct. This covalent linkage effectively traps the enzyme in an inactive state, preventing it from processing its natural polyprotein substrate.[9]

The reversibility of this covalent bond is a key feature, allowing for a dynamic equilibrium between the bound and unbound states, which contributes to the overall inhibitory profile and pharmacokinetic properties of the drug.

Structural Basis of Telaprevir Binding

The high-resolution crystal structure of Telaprevir in complex with the HCV NS3/4A protease (PDB ID: 3SV6) provides a detailed atomic-level understanding of their interaction.[10][11][12] The peptidomimetic scaffold of Telaprevir occupies the S1 to S4 subsites of the protease active site, mimicking the natural substrate.

Key interactions include:

-

P1' Moiety: The α-ketoamide warhead forms the reversible covalent bond with the catalytic Ser139.

-

P1 Moiety (Cyclopropyl): This group fits into the S1 pocket of the protease.

-

P2 Moiety (Cyclopentylproline): This bulky group makes extensive van der Waals contacts within the hydrophobic S2 subsite.[13]

-

P3 and P4 Moieties: These parts of the inhibitor form hydrogen bonds and hydrophobic interactions with residues in the S3 and S4 subsites, further stabilizing the complex.[13][14]

Specifically, hydrogen bonds are observed between Telaprevir and the backbone atoms of key catalytic residues, including His57, Gly137, and Arg155.[15]

Quantitative Analysis of Telaprevir's Potency

The inhibitory potency of Telaprevir has been extensively characterized using various biochemical and cell-based assays.

| Parameter | Value | Assay Type | Genotype | Reference |

| Ki | 7 nM | Enzymatic Assay | 1a/1b | [2][5][6] |

| IC50 | 0.35 µM | Enzymatic Assay | 1b | [8] |

| EC50 | 0.574 µM (24h) | HCV Replicon Assay | 1b | [8] |

| EC50 | 0.139 µM (120h) | HCV Replicon Assay | 1b | [8] |

Table 1: Key inhibitory constants of Telaprevir.

Experimental Methodologies for Characterization

The elucidation of Telaprevir's mechanism of action relies on a suite of robust experimental techniques.

Protocol 1: FRET-Based Enzymatic Assay for HCV NS3/4A Protease Inhibition

This assay provides a real-time measurement of protease activity and is suitable for high-throughput screening of inhibitors.

Principle: A synthetic peptide substrate containing a specific cleavage site for the NS3/4A protease is flanked by a fluorescent donor (e.g., 5-FAM) and a quencher (e.g., QXL™520). In the intact peptide, the fluorescence is quenched. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence.[16][17]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM DTT, 0.1% n-dodecyl-β-D-maltoside, and 20% glycerol.

-

Recombinant HCV NS3/4A Protease: Dilute to the desired concentration in assay buffer.

-

FRET Substrate: Dissolve in DMSO and then dilute in assay buffer.

-

Telaprevir (or test compound): Prepare a serial dilution in DMSO.

-

-

Assay Procedure:

-

In a 96-well or 384-well black plate, add 2 µL of the serially diluted Telaprevir.

-

Add 48 µL of the diluted NS3/4A protease solution to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 50 µL of the FRET substrate solution.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity (e.g., Ex/Em = 490/520 nm for 5-FAM/QXL™520) over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

-

Plot V₀ against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Protocol 2: HCV Replicon Assay for Cellular Antiviral Activity

This cell-based assay assesses the ability of a compound to inhibit HCV RNA replication within human hepatoma cells.

Principle: Huh-7 cells are engineered to contain a subgenomic HCV RNA (replicon) that can autonomously replicate. The replicon often includes a reporter gene, such as luciferase, allowing for a quantitative measure of viral replication.[1][6]

Step-by-Step Methodology:

-

Cell Culture:

-

Maintain Huh-7 cells harboring the HCV replicon in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 (for selection).

-

-

Assay Procedure:

-

Seed the replicon cells into 96-well plates at an appropriate density.

-

After 24 hours, treat the cells with serial dilutions of Telaprevir.

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

Quantification of Replication:

-

If using a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer.

-

Alternatively, extract total RNA and quantify HCV RNA levels using quantitative RT-PCR.

-

-

Data Analysis:

-

Normalize the reporter signal or RNA levels to a cell viability assay (e.g., MTS or CellTiter-Glo) to account for any cytotoxicity.

-

Plot the percentage of inhibition against the drug concentration and fit the data to determine the EC50 value.

-

Resistance to Telaprevir

The high mutation rate of the HCV RNA-dependent RNA polymerase can lead to the emergence of drug-resistant variants.[18] For Telaprevir, resistance-associated substitutions (RASs) have been identified primarily in the NS3 protease domain.[16]

Common resistance mutations include:

-

V36A/M

-

T54A/S

-

R155K/T

-

A156S/T/V

These mutations can reduce the binding affinity of Telaprevir to the protease, thereby decreasing its inhibitory efficacy.[11] The presence of these RASs can be a significant factor in treatment failure.

Conclusion

(R)-Telaprevir represents a landmark achievement in the rational design of antiviral drugs. Its intricate mechanism of reversible, covalent inhibition of the HCV NS3/4A protease provides a powerful example of targeting a critical viral enzyme. A thorough understanding of its mode of action, from the molecular interactions in the active site to its effects in cellular models, is essential for the ongoing development of next-generation antiviral therapies that can overcome the challenges of drug resistance. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of novel HCV protease inhibitors.

References

-

Telaprevir | C36H53N7O6 | CID 3010818 - PubChem - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

- Telaprevir: a novel NS3/4 protease inhibitor for the treatment of hepatitis C. (2011). Pharmacotherapy, 31(10), 951-74.

-

Crystal structure of telaprevir bound to the HCV NS3/4A protease... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

- Resistance patterns and genetic variations in patients with hepatitis C virus: emerging role of telaprevir. (2010).

- Molecular basis of telaprevir resistance due to V36 and T54 mutations in the NS3-4A protease of the hepatitis C virus. (2008). Protein Science, 17(10), 1764-1773.

- Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel. (2011). Viruses, 3(8), 1576-1600.

-

What is the mechanism of Telaprevir? (2024). Patsnap Synapse. Retrieved January 14, 2026, from [Link]

- Pretreatment resistance to hepatitis C virus protease inhibitors boceprevir/telaprevir in hepatitis C subgenotype 1a-infected patients from Manitoba. (2013). Canadian Journal of Gastroenterology, 27(8), e23-e26.

-

The crystal structure complex of telaprevir with HCV NS3/4A and... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

- Hepatitis C virus protease inhibitor-resistance mutations: Our experience and review. (2013). World Journal of Gastroenterology, 19(47), 8960-8974.

-

Telaprevir mechanism of action. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

- Telaprevir: a hepatitis C NS3/4A protease inhibitor. (2012). Clinical Therapeutics, 34(8), 1643-1661.

- Development of a Cell-Based Hepatitis C Virus Infection Fluorescent Resonance Energy Transfer Assay for High-Throughput Antiviral Compound Screening. (2011). Antimicrobial Agents and Chemotherapy, 55(1), 333-342.

-

(A) 3D structural representation of NS3/4A complexed with telaprevir... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

- The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors. (2012).

-

3SV6: Crystal structure of NS3/4A protease in complex with Telaprevir. (n.d.). RCSB PDB. Retrieved January 14, 2026, from [Link]

- Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant. (2019). ACS Omega, 4(10), 14358-14368.

-

Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. Retrieved January 14, 2026, from [Link]

- Protease Inhibitors (HCV). (2022). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.

-

The chemical structures of NS3/4A protease inhibitors. The canonical... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

- Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227). (2008). Antimicrobial Agents and Chemotherapy, 52(12), 4432-4441.

- Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives. (2013). Viruses, 5(6), 1749-1772.

-

3D Interaction of reference compound (telaprevir) with active site of... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

- Discovery and development of telaprevir: an NS3-4A protease inhibitor for treating genotype 1 chronic hepatitis C virus. (2011).

- Telaprevir: An NS3/4A Protease Inhibitor for the Treatment of Chronic Hepatitis C. (2011). The Annals of Pharmacotherapy, 45(5), 627-637.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 3. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nicoyalife.com [nicoyalife.com]

- 5. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 6. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. An uniquely purified HCV NS3 protease and NS4A(21-34) peptide form a highly active serine protease complex in peptide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. faculty.washington.edu [faculty.washington.edu]

- 15. eurogentec.com [eurogentec.com]

- 16. Development of a Cell-Based Hepatitis C Virus Infection Fluorescent Resonance Energy Transfer Assay for High-Throughput Antiviral Compound Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Stereochemical Challenge: A Guide to the Discovery and Synthesis of Telaprevir Stereoisomers

An In-Depth Technical Guide

Introduction: Targeting the Hepatitis C Virus

The global health burden of chronic Hepatitis C Virus (HCV) infection, a leading cause of severe liver disease, cirrhosis, and hepatocellular carcinoma, spurred intensive research into the viral life cycle to identify novel drug targets.[1] The HCV genome encodes a large polyprotein that must be cleaved by proteases into functional structural and non-structural (NS) proteins essential for viral replication.[2] A pivotal enzyme in this process is the NS3/4A serine protease, which is responsible for four of these critical cleavages.[2][3] Its essential role made it a prime target for therapeutic intervention, leading to the era of direct-acting antivirals (DAAs).

Telaprevir (formerly VX-950) emerged from these efforts as a potent, first-generation, peptidomimetic inhibitor of the HCV NS3/4A protease.[4][5] Developed by Vertex Pharmaceuticals, its approval in 2011 marked a significant milestone, dramatically improving sustained virologic response (SVR) rates in patients with genotype 1 HCV when used in combination with standard interferon-based therapy.[6][7] Telaprevir functions as a reversible, covalent inhibitor, utilizing an α-ketoamide warhead to form a stable but reversible bond with the catalytic Serine-139 residue in the enzyme's active site, mimicking the transition state of peptide bond cleavage.[2] This guide provides a detailed exploration of the discovery of Telaprevir, the critical importance of its stereochemistry, and the innovative synthetic strategies developed to produce the single, active stereoisomer.

Part 1: Discovery and the Stereochemical Imperative

The discovery of Telaprevir was a landmark achievement in structure-based drug design.[8] Following the elucidation of the NS3/4A protease's three-dimensional crystal structure, researchers at Vertex designed inhibitors that could fit precisely into the enzyme's extended substrate-binding cleft.[8] Telaprevir is an oligopeptide-like molecule, but its power lies in its specific three-dimensional arrangement.[9]

The structure of Telaprevir contains multiple stereocenters, but the stereochemistry at the P1 position is particularly crucial for its biological activity. The molecule's efficacy is almost exclusively derived from the (S)-diastereomer at the carbon adjacent to the α-ketoamide.[10] A significant challenge identified during development was the in vivo epimerization of this active (S)-diastereomer into its corresponding (R)-diastereoisomer.[11] This epimerization, which occurs via the exchange of a proton with the solvent, results in a compound that is approximately 30-fold less active against the HCV protease.[11] This finding underscored the absolute necessity of synthetic routes capable of producing and maintaining the correct stereochemistry.

In an innovative approach to mitigate this epimerization, researchers synthesized a deuterated version of Telaprevir, replacing the labile proton at the chiral site with deuterium. This modification, leveraging the kinetic isotope effect, resulted in a molecule that was significantly more stable against epimerization while retaining full in vitro efficacy, and it even showed a modest increase in plasma exposure in rat models.[11]

Caption: Relationship between active and inactive Telaprevir diastereomers and the deuterium stabilization strategy.

Part 2: Strategies for Asymmetric Synthesis

The synthesis of a complex molecule like Telaprevir with precise stereochemical control is a formidable challenge. Industrial-scale synthesis requires a route that is not only efficient and high-yielding but also robustly stereoselective. Researchers have developed several elegant strategies, often focusing on the asymmetric synthesis of key fragments before their final assembly.

A common retrosynthetic analysis of Telaprevir disconnects the molecule into three key building blocks:

-

The P1 Fragment: An N-cyclopropyl α-amino ketoamide precursor.

-

The P2 Fragment: The crucial and synthetically challenging bicyclic proline intermediate, (1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid.

-

The P3-Cap Fragment: N-(pyrazin-2-ylcarbonyl)-L-cyclohexylalanine.

The primary synthetic challenge lies in controlling the stereochemistry of the P1 and P2 fragments.

Synthesis of the Bicyclic Proline (P2) Intermediate

The rigid bicyclic proline structure is a hallmark of both Telaprevir and a related protease inhibitor, Boceprevir.[12] Its synthesis has been a major focus of process chemistry. An improved and efficient preparation involves a multi-step sequence that strategically employs chiral resolution.

Representative Protocol: Chiral Resolution for Bicyclic Proline Intermediate [13]

-

Racemic Synthesis: The racemic bicyclic proline intermediate is first synthesized through a five-step sequence, achieving a high overall yield (e.g., >56% on a 100g scale) using simple separations.

-

Chiral Resolution: The racemic mixture is then resolved using a chiral resolving agent, such as a derivative of tartaric acid. The key to an efficient process is the selection of a solvent system that allows for the selective crystallization of the desired diastereomeric salt.

-

Salt Breaking and Isolation: The crystallized salt of the desired (1R,3aR,6aS)-enantiomer is isolated by filtration. It is then treated with a base to break the salt and liberate the desired chiral intermediate.

-

Enantiomer Recycling: A critical aspect of an economical and sustainable process is the ability to recycle the unwanted enantiomer. The undesired enantiomer remaining in the mother liquor can be racemized or, in some optimized processes, decarboxylated and re-utilized, effectively doubling the potential yield from the starting racemic material.[13]

Biocatalysis and Multicomponent Reactions (MCRs)

To improve efficiency and reduce the number of steps, a highly convergent strategy was developed employing biocatalysis and multicomponent reactions (MCRs).[14] This approach circumvents the classical issue of poor stereoselectivity often associated with reactions like the Ugi and Passerini MCRs.

The workflow begins with a biocatalytic desymmetrization of a meso-diol, creating a chiral aldehyde with high enantiomeric excess. This chiral building block then directs the stereochemistry of the subsequent multicomponent reaction.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Telaprevir/boceprevir era: From bench to bed and back - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Telaprevir? [synapse.patsnap.com]

- 4. Telaprevir - Wikipedia [en.wikipedia.org]

- 5. medkoo.com [medkoo.com]

- 6. What is Telaprevir used for? [synapse.patsnap.com]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro and in vivo isotope effects with hepatitis C protease inhibitors: enhanced plasma exposure of deuterated telaprevir versus telaprevir in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Binding Kinetics of (R)-Telaprevir to the HCV NS3/4A Serine Protease

Abstract

Telaprevir, a potent antiviral agent, represents a significant milestone in the treatment of Hepatitis C Virus (HCV) infection. Its therapeutic efficacy is intrinsically linked to its specific and robust interaction with the HCV NS3/4A serine protease, a critical enzyme in the viral replication cycle. This guide provides a comprehensive technical overview of the binding kinetics of (R)-Telaprevir to its target. We will delve into the mechanistic underpinnings of this interaction, present detailed, field-proven experimental protocols for its characterization, and offer insights into the interpretation of the resulting kinetic data. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular basis of Telaprevir's action and the methodologies to study similar covalent inhibitors.

Introduction: The Significance of Telaprevir and its Target

Hepatitis C is a global health concern, with chronic infection leading to severe liver complications. The HCV NS3/4A serine protease is a key player in the viral life cycle, responsible for cleaving the viral polyprotein into functional units necessary for replication.[1][2] This makes it a prime target for antiviral therapy. Telaprevir is a direct-acting antiviral (DAA) that functions as a potent and selective inhibitor of the NS3/4A protease.[3] Understanding the kinetics of its binding—the rates of association and dissociation, and the formation of a covalent bond—is paramount for comprehending its mechanism of action, predicting its in vivo efficacy, and informing the development of next-generation protease inhibitors.

(R)-Telaprevir is a peptidomimetic inhibitor that engages the NS3/4A active site through a multi-step process.[4][5] It initially forms a non-covalent encounter complex, which is followed by the formation of a reversible covalent bond between its α-ketoamide warhead and the catalytic serine (Ser139) of the protease.[4][6] This reversible covalent mechanism contributes to its high potency and prolonged duration of action.[5]

The Two-Step Reversible Covalent Inhibition Mechanism

The interaction of Telaprevir with the HCV NS3/4A protease is best described by a two-step kinetic model. This model is crucial for accurately interpreting experimental data and deriving meaningful kinetic parameters.

Caption: Two-step reversible covalent inhibition model of Telaprevir.

The key kinetic and thermodynamic parameters that define this interaction are:

-

KI (Inhibition Constant): The equilibrium dissociation constant for the initial non-covalent binding step (KI = koff/kon). A lower KI indicates a higher affinity in the initial binding event.

-

kinact (Inactivation Rate Constant): The first-order rate constant for the formation of the covalent bond from the non-covalent complex.

-

kreact (Reactivation Rate Constant): The first-order rate constant for the reversal of the covalent bond.

-

Residence Time (τ): A measure of the lifetime of the drug-target complex, which for a covalent inhibitor is heavily influenced by kreact.

Experimental Methodologies for Characterizing Binding Kinetics

A multi-faceted approach employing various biophysical and biochemical techniques is essential for a comprehensive understanding of Telaprevir's binding kinetics. Each method provides unique insights, and their collective data paints a complete picture of the inhibitor's interaction with its target.

Enzyme Inhibition Assays: Determining Potency and Time-Dependency

Enzyme inhibition assays are fundamental for determining the potency of an inhibitor, typically expressed as the half-maximal inhibitory concentration (IC50). For slow-binding inhibitors like Telaprevir, the time-dependence of inhibition is a key characteristic.

3.1.1. FRET-Based Protease Activity Assay

A common and sensitive method for monitoring HCV NS3/4A protease activity is a Fluorescence Resonance Energy Transfer (FRET) based assay.[7][8]

Principle: A peptide substrate containing a fluorophore and a quencher is used. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the NS3/4A protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Experimental Protocol:

-

Reagents and Buffers:

-

Procedure:

-

Dispense a fixed concentration of HCV NS3/4A protease (e.g., 5 nM) into the wells of a microplate.[9]

-

Add varying concentrations of Telaprevir to the wells.

-

Due to Telaprevir's slow-binding nature, pre-incubate the enzyme and inhibitor for a defined period (e.g., 90 minutes) at room temperature to allow the binding to approach equilibrium.[9]

-

Initiate the reaction by adding the FRET substrate (e.g., 100 nM).[9]

-

Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for FAM).[9]

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the fluorescence progress curves.

-

Plot the percentage of inhibition against the logarithm of the Telaprevir concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Self-Validation and Controls:

-

No-Enzyme Control: To measure background fluorescence.

-

No-Inhibitor Control: Represents 100% enzyme activity.

-

Time-Dependent IC50: Perform the assay with different pre-incubation times to demonstrate the slow-binding nature of Telaprevir. The IC50 value will decrease with longer pre-incubation times.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a powerful label-free technique for studying the real-time kinetics of molecular interactions.[10][11] It allows for the direct measurement of association (kon) and dissociation (koff) rates.

Principle: One binding partner (ligand) is immobilized on a sensor chip surface. The other binding partner (analyte) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

Experimental Protocol:

-

Immobilization of HCV NS3/4A Protease:

-

Use a sensor chip with a suitable surface chemistry (e.g., CM5 chip for amine coupling).

-

Activate the surface with a mixture of EDC and NHS.

-

Inject the purified HCV NS3/4A protease in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to facilitate covalent immobilization via primary amines.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Kinetic Analysis:

-

Flow a series of increasing concentrations of Telaprevir over the immobilized protease surface.

-

Monitor the association phase during the injection and the dissociation phase during the subsequent buffer flow.

-

Regenerate the surface between cycles if necessary, although this can be challenging with covalent inhibitors. A single-cycle kinetics (SCK) approach is often preferred.[12]

-

-

Data Analysis:

-

Fit the sensorgrams to a suitable binding model. For a reversible covalent inhibitor like Telaprevir, a "two-state reaction" model can be used to determine kon1, koff1, kon2 (related to kinact), and koff2 (related to kreact).[13]

-

Self-Validation and Controls:

-

Reference Flow Cell: An activated and deactivated flow cell without immobilized protease to subtract bulk refractive index changes.

-

Buffer Blanks: Injections of running buffer to ensure a stable baseline.

-

Concentration Series: Use a wide range of analyte concentrations to ensure accurate determination of kinetic parameters.

Caption: A simplified workflow for SPR-based kinetic analysis.

Isothermal Titration Calorimetry (ITC): Thermodynamic Insights

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event.[14] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Principle: A solution of the ligand (Telaprevir) is titrated into a solution of the macromolecule (HCV NS3/4A protease) in a sample cell. The heat changes associated with each injection are measured.

Experimental Protocol:

-

Sample Preparation:

-

Purify HCV NS3/4A protease and prepare a solution in a well-defined buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM TCEP).

-

Dissolve Telaprevir in the exact same buffer to minimize heats of dilution. The presence of a small, matched percentage of DMSO may be necessary for solubility.[15]

-

Degas both solutions before the experiment.

-

-

Titration:

-

Place the protease solution in the sample cell and the Telaprevir solution in the injection syringe.

-

Perform a series of small injections of Telaprevir into the protease solution while monitoring the heat changes.

-

-

Data Analysis:

-

Integrate the heat pulses from each injection.

-

Plot the integrated heat per mole of injectant against the molar ratio of Telaprevir to protease.

-

Fit the resulting isotherm to a suitable binding model (e.g., a one-set-of-sites model) to determine KD, n, and ΔH.

-

Self-Validation and Controls:

-

Buffer Titration: Titrate Telaprevir into the buffer alone to determine the heat of dilution, which is then subtracted from the experimental data.

-

Reverse Titration: Titrate the protease into the Telaprevir solution to confirm the stoichiometry and binding parameters.

Data Presentation and Interpretation

The data obtained from these experiments should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Summary of Kinetic and Thermodynamic Parameters for (R)-Telaprevir Binding to HCV NS3/4A Protease

| Parameter | Technique | Typical Value | Significance |

| IC50 | Enzyme Inhibition Assay | Low nM | Potency of inhibition |

| KI | SPR / Enzyme Kinetics | nM range | Affinity of initial non-covalent binding |

| kon | SPR | 105 - 106 M-1s-1 | Rate of initial complex formation |

| koff | SPR | s-1 | Rate of dissociation of the non-covalent complex |

| kinact | SPR / Enzyme Kinetics | s-1 | Rate of covalent bond formation |

| kreact | SPR | s-1 | Rate of covalent bond reversal |

| KD | ITC | nM range | Overall binding affinity |

| ΔH | ITC | kcal/mol | Enthalpic contribution to binding |

| -TΔS | ITC | kcal/mol | Entropic contribution to binding |

| n | ITC | ~1 | Stoichiometry of binding |

Interpretation of Results:

-

A low nanomolar IC50 value from the enzyme inhibition assay confirms the high potency of Telaprevir.[16]

-

The time-dependent nature of the IC50 is a hallmark of a slow-binding inhibitor.

-

SPR data provides a detailed view of the individual steps of the binding process. The relatively fast kon and the subsequent kinact highlight the two-step mechanism. The slow kreact contributes to the long residence time of the inhibitor on the enzyme.

-

ITC data provides the thermodynamic driving forces of the interaction. A favorable enthalpy (negative ΔH) and entropy (positive -TΔS) would indicate that the binding is driven by both favorable bond formations and hydrophobic interactions. A stoichiometry of approximately 1 confirms a 1:1 binding model.

Conclusion: A Multi-Parametric Approach to Understanding Covalent Inhibition

The characterization of the binding kinetics of (R)-Telaprevir to the HCV NS3/4A serine protease requires a combination of robust experimental techniques. Enzyme inhibition assays provide a measure of potency, while SPR and ITC offer detailed insights into the kinetic and thermodynamic parameters of the interaction. By employing the detailed protocols and self-validating controls outlined in this guide, researchers can obtain high-quality, reproducible data. A thorough understanding of the multi-step, reversible covalent binding mechanism of Telaprevir not only illuminates the basis of its clinical efficacy but also provides a valuable framework for the discovery and development of future covalent inhibitors targeting a wide range of enzymes.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Telaprevir? Retrieved from [Link]

-

Pediatric Oncall. (n.d.). Telaprevir - Mechanism, Indication, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Retrieved from [Link]

-

Smith, L. S., Nelson, M. H., Naik, S., & Woten, J. (2011). Telaprevir: An NS3/4A Protease Inhibitor for the Treatment of Chronic Hepatitis C. ResearchGate. Retrieved from [Link]

-

Tan, S. L. (2012). Telaprevir/boceprevir era: From bench to bed and back. World Journal of Hepatology, 4(6), 177–182. [Link]

-

Schiffer, C. A., Romano, K. P., & Waskell, L. (2008). Molecular basis of telaprevir resistance due to V36 and T54 mutations in the NS3-4A protease of the hepatitis C virus. BMC Structural Biology, 8, 24. [Link]

-

ResearchGate. (n.d.). Crystal structure of telaprevir bound to the HCV NS3/4A protease complex (PDB code: 3SV6). Retrieved from [Link]

-

Romano, K. P., Ali, A., & Schiffer, C. A. (2012). The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors. PLOS Pathogens, 8(7), e1002832. [Link]

-

Levin, B. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]

-

Lapa, F. O. M., et al. (2017). Development of a rapid phenotypic test for HCV protease inhibitors with potential use in clinical decisions. Genetics and Molecular Biology, 40(1), 106-113. [Link]

-

Romano, K. P., et al. (2010). Drug resistance against HCV NS3/4A inhibitors is defined by the balance of substrate recognition versus inhibitor binding. Proceedings of the National Academy of Sciences, 107(51), 22192-22197. [Link]

-

Kumada, H., et al. (2012). Efficacy and safety of telaprevir, a new protease inhibitor, for difficult-to-treat patients with genotype 1 chronic hepatitis C. Journal of Viral Hepatitis, 19(3), e144-e151. [Link]

-

Lin, C., & Luong, Y. P. (2014). Telaprevir: clinical pharmacokinetics, pharmacodynamics, and drug-drug interactions. Clinical Pharmacokinetics, 53(5), 409-424. [Link]

-

National Center for Biotechnology Information. (2020). Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2022). Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity. PubMed Central. [Link]

-

Romano, K. P., Ali, A., & Schiffer, C. A. (2012). The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors. PLOS Pathogens, 8(7), e1002832. [Link]

-

van Heeswijk, R., et al. (2013). Pharmacokinetics of bound and unbound telaprevir in cirrhotic patients with moderate and severe hepatic impairment. Antimicrobial Agents and Chemotherapy, 57(9), 4337-4343. [Link]

-

Frontiers. (n.d.). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Retrieved from [Link]

-

Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Stuck on You: Discovering Covalent Therapeutics with Biophysics. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery. PubMed Central. [Link]

-

Romano, K. P., et al. (2012). The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors. PLOS Pathogens, 8(7), e1002832. [Link]

-

National Center for Biotechnology Information. (2022). Discovery of novel SARS-CoV-2 3CL protease covalent inhibitors using deep learning-based screen. PubMed Central. [Link]

-

ACS Omega. (2025, July 4). Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands. [Link]

-

Eurogentec. (n.d.). A Sensitive Fluorimetric Assay for Detection of Hepatitis C NS3/4A Viral Protease Using a Novel FRET Peptide Substrate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Mechanistic investigation of SARS-CoV-2 main protease to accelerate design of covalent inhibitors. OSTI.GOV. [Link]

-

National Center for Biotechnology Information. (2021). SPR-Based Kinetic Analysis of the Early Stages of Infection in Cells Infected with Human Coronavirus and Treated with Hydroxychloroquine. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2011). The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2022, January 26). Telaprevir. LiverTox. [Link]

-

National Center for Biotechnology Information. (2007). Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2013). Using Pharmacokinetic and Viral Kinetic Modeling To Estimate the Antiviral Effectiveness of Telaprevir, Boceprevir, and Pegylated Interferon during Triple Therapy in Treatment-Experienced Hepatitis C Virus-Infected Cirrhotic Patients. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2008). Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227). PubMed Central. [Link]

-

The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Portland Press. [Link]

-

National Center for Biotechnology Information. (2021). SPR-Based Kinetic Analysis of the Early Stages of Infection in Cells Infected with Human Coronavirus and Treated with Hydroxychloroquine. PubMed. [Link]

-

Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]

-

National Center for Biotechnology Information. (2012). ITC Analysis of Ligand Binding to PreQ1 Riboswitches. PubMed Central. [Link]

-

TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

-

ResearchGate. (n.d.). Surface plasmon resonance (SPR) analysis showing binding kinetics of.... Retrieved from [Link]

-

Antimicrobial Agents and Chemotherapy. (n.d.). Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227). ASM Journals. [Link]

-

Journal of Medicinal Chemistry. (n.d.). Discovery and Development of Simeprevir (TMC435), a HCV NS3/4A Protease Inhibitor. ACS Publications. [Link]

Sources

- 1. criver.com [criver.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]

- 5. biorxiv.org [biorxiv.org]

- 6. Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurogentec.com [eurogentec.com]

- 8. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors | PLOS Pathogens [journals.plos.org]

- 10. drughunter.com [drughunter.com]

- 11. portlandpress.com [portlandpress.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. sygnaturediscovery.com [sygnaturediscovery.com]

- 14. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]

- 15. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 16. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Structural Characterization of (R)-Telaprevir

Introduction

Telaprevir, formerly marketed under the trade names Incivek and Incivo, is a potent, peptidomimetic inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease.[1][2] Its development marked a significant advancement in the treatment of chronic HCV genotype 1 infection, offering a direct-acting antiviral mechanism.[1][3] The molecule is an oligopeptide, featuring a complex assembly of non-standard amino acid residues.[1]

The therapeutic efficacy of Telaprevir is intrinsically linked to its precise three-dimensional structure. Like many complex pharmaceutical agents, it possesses multiple chiral centers. The specific stereoisomer, (R)-Telaprevir, is the active pharmaceutical ingredient. Its diastereomer, VRT-127394, in which the stereochemistry at the C-21 position is inverted to the (R) configuration, is approximately 30-fold less active.[4] This stark difference in biological activity underscores the absolute necessity for rigorous structural characterization and stereochemical control during drug development and manufacturing.

This guide provides an in-depth overview of the essential analytical techniques employed to elucidate and confirm the structure of (R)-Telaprevir. We will explore the causality behind experimental choices, present validated protocols, and demonstrate how a multi-technique approach creates a self-validating system for ensuring the molecule's identity, purity, and correct stereochemical configuration.

Part 1: Stereochemical Integrity and Diastereomeric Purity

The Primacy of Chiral Separation

In pharmaceutical science, chirality is a critical quality attribute. Enantiomers and diastereomers of a drug can exhibit profoundly different pharmacology, pharmacokinetics, and toxicology.[5][6][7] For Telaprevir, the primary analytical challenge is to separate and quantify the active (S)-epimer from the significantly less active (R)-epimer (VRT-127394). High-Performance Liquid Chromatography (HPLC) is the definitive technique for this purpose.

Expert Insight: The choice of chromatographic conditions is paramount. The goal is not merely to detect Telaprevir but to achieve baseline resolution from its critical, less-active diastereomer. This requires a stationary phase and mobile phase combination that can exploit the subtle differences in the spatial arrangement of the two molecules. Furthermore, Telaprevir epimers can interconvert in solution; therefore, sample stabilization is a crucial pre-analytical step to ensure the measured diastereomeric ratio reflects the true composition. Acidification of plasma samples, for instance, has been shown to stabilize the equilibrium between the two diastereomers.[4]

Workflow for Chiral Separation by LC-MS/MS

Caption: Workflow for the diastereomeric separation of Telaprevir.

Protocol: Diastereomeric Separation by HPLC

This protocol is based on validated methods for the separation of Telaprevir and its R-diastereomer.[8]

-

Sample Stabilization: Immediately after collection, acidify human plasma samples with formic acid to stabilize the epimers.[4]

-

Protein Precipitation: Perform protein precipitation to remove interfering macromolecules from the biological matrix.

-

Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Column Selection: Employ a Waters XBridge™ BEH Shield C18 column (2.1 × 75 mm, 2.5 µm particle size).[8] The C18 stationary phase provides the necessary hydrophobicity to retain and separate the lipophilic Telaprevir isomers.[9][10]

-

Mobile Phase: Use an isocratic mobile phase consisting of 50:45:5 water:acetonitrile:isopropanol with 1% ammonia, delivered at a flow rate of 0.2 mL/min.[8] The specific ratio and the presence of a modifier like isopropanol are crucial for achieving the required selectivity between the diastereomers.

-

Detection: Detection is achieved by positive ion electrospray (ESI+) tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.[8][9]

Part 2: Definitive 3D Structure by X-Ray Crystallography

The Gold Standard for Absolute Configuration

While chromatography confirms stereochemical purity, single-crystal X-ray crystallography provides the unequivocal, three-dimensional atomic arrangement of the molecule. This technique is the gold standard for determining absolute stereochemistry and observing the molecule's preferred conformation in the solid state. The crystal structure of Telaprevir bound to its target, the HCV NS3/4A protease, has been solved and is available in the Protein Data Bank (PDB).[11][12][13]

Expert Insight: Solving the crystal structure of a drug molecule, especially when co-crystallized with its biological target, provides invaluable insights for drug design. It reveals the specific hydrogen bonds, hydrophobic interactions, and covalent bonds (in the case of Telaprevir's α-ketoamide warhead) that are responsible for its inhibitory activity.[14][15] This structural information is foundational for understanding mechanisms of drug resistance.[11]

Workflow for Single-Crystal X-Ray Diffraction

Caption: Generalized workflow for X-ray crystal structure determination.

Crystallographic Data Summary

The following table summarizes the key experimental data for the crystal structure of Telaprevir in complex with HCV NS3/4A protease.

| Parameter | Value | Source |

| PDB ID | 3SV6 | [11] |

| Method | X-RAY DIFFRACTION | [11] |

| Resolution | 1.40 Å | [11] |

| R-Value Work | 0.158 | [11] |

| R-Value Free | 0.171 | [11] |

Protocol: General Steps for X-Ray Crystallography

-

Crystal Growth: Grow single crystals of Telaprevir of suitable size and quality. This is often the most challenging step, requiring careful screening of solvents, temperatures, and crystallization techniques (e.g., vapor diffusion).

-

Data Collection: Mount a single crystal on a goniometer and cool it in a cryostream. The crystal is rotated in a high-intensity X-ray beam, and the resulting diffraction patterns are recorded on a detector.

-

Structure Solution: The diffraction data are processed to determine the unit cell dimensions and symmetry. Initial phases are calculated, leading to a preliminary electron density map.

-

Model Building and Refinement: An atomic model of Telaprevir is built into the electron density map. The model is then refined against the experimental data to improve the fit and finalize atomic coordinates.

-

Validation: The final structure is validated using established metrics (e.g., R-values, Ramachandran plots for protein complexes) to ensure its quality and accuracy.

Part 3: Spectroscopic and Spectrometric Confirmation

A Complementary and Confirmatory Approach

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools that complement crystallographic data. NMR confirms the covalent bond connectivity and provides structural information in the solution state, while MS confirms the molecular weight and elemental composition, and can provide structural information through fragmentation analysis.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insight: 1H and 13C NMR spectra serve as a molecular fingerprint. For a molecule as complex as Telaprevir, 2D NMR techniques (like COSY and HSQC) are essential to unambiguously assign all proton and carbon signals, confirming that the correct sequence of amino acid residues has been assembled during synthesis.[16][17]

Protocol: Acquiring NMR Spectra

-

Sample Preparation: Dissolve a precise amount of Telaprevir (~5-10 mg) in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Data Acquisition: Place the sample in a high-field NMR spectrometer. Acquire standard 1D spectra (1H, 13C) and, if necessary, 2D spectra to resolve signal overlap and confirm connectivity.

-

Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift axis using a reference signal (e.g., TMS or residual solvent peak).

-

Interpretation: Integrate proton signals and assign chemical shifts to specific atoms within the molecule, comparing the results to expected values and data from reference standards.

B. Mass Spectrometry (MS)

Expert Insight: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. Tandem mass spectrometry (MS/MS) is particularly powerful for peptidomimetics like Telaprevir. By selecting the protonated molecule ([M+H]+) and fragmenting it, one can generate a fragmentation pattern that corresponds to the cleavage of amide bonds, thus confirming the sequence of the constituent parts of the molecule.

Workflow for LC-MS/MS Analysis

Caption: Schematic of a Tandem Mass Spectrometry (MS/MS) experiment.

Protocol: LC-MS/MS Fragmentation Analysis

-

Sample Introduction: Introduce the sample into the mass spectrometer via an HPLC system, as described in Part 1.

-

Ionization: Use electrospray ionization in positive mode (ESI+) to generate protonated molecular ions ([M+H]+).

-

Precursor Ion Selection (MS1): The first quadrupole (Q1) is set to isolate the precursor ion of Telaprevir.

-

Fragmentation (MS2): The isolated precursor ions are passed into a collision cell (Q2), where they are fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon).

-

Product Ion Analysis (MS3): The resulting fragment ions are analyzed in the third quadrupole (Q3), generating the MS/MS spectrum.

-

Data Interpretation: The fragmentation pattern is analyzed to confirm the structural integrity and sequence of the molecule.

Data Summary: Expected Mass Spectrometry Ions

| Ion Type | Description | Expected m/z |

| Precursor Ion | Protonated Telaprevir [M+H]+ | 679.4 |

| Product Ions | Representative fragment ions from CID | Varies |

Conclusion

The comprehensive structural characterization of (R)-Telaprevir is a clear illustration of the necessary synergy between multiple advanced analytical techniques. Chiral chromatography stands as the essential gatekeeper, ensuring diastereomeric purity, which is critical for therapeutic efficacy. X-ray crystallography provides the definitive, unambiguous three-dimensional structure, confirming absolute stereochemistry. Finally, NMR and mass spectrometry offer robust, complementary data that verify the molecule's covalent structure, connectivity, and molecular mass. Together, these methods form a self-validating framework that guarantees the identity, purity, stereochemical integrity, and quality of this complex antiviral agent, meeting the rigorous standards required for drug development and patient safety.

References

-

de Kanter, F. J., et al. (2012). Determination of the HCV Protease Inhibitor Telaprevir in Plasma and Dried Blood Spot by Liquid Chromatography-Tandem Mass Spectrometry. Therapeutic Drug Monitoring. [Link]

-

RCSB Protein Data Bank. (2012). Crystal structure of NS3/4A protease in complex with Telaprevir (PDB ID: 3SV6). [Link]

-

Anderson, P. L., et al. (2012). Validation of a Sensitive LC/MS/MS Method for the Determination of Telaprevir and Its R-isomer in Human Plasma. Therapeutic Drug Monitoring. [Link]

-

Déglon, J., et al. (2012). Multiplex Liquid Chromatography-Tandem Mass Spectrometry Assay for Simultaneous Therapeutic Drug Monitoring of Ribavirin, Boceprevir, and Telaprevir. Antimicrobial Agents and Chemotherapy. [Link]

-

ResearchGate. (n.d.). Crystal structure of telaprevir bound to the HCV NS3/4A protease complex (PDB code: 3SV6). [Link]

-

ResearchGate. (n.d.). The crystal structure complex of telaprevir with HCV NS3/4A. [Link]

-

Znabet, A., et al. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Chemical Communications. [Link]

-

Sci-Hub. (n.d.). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. [Link]

-

ResearchGate. (n.d.). Multiplex Liquid Chromatography-Tandem Mass Spectrometry Assay for Simultaneous Therapeutic Drug Monitoring of Ribavirin, Boceprevir, and Telaprevir. [Link]

-

The Royal Society of Chemistry. (2010). A Highly Efficient Synthesis of Telaprevir by Strategic Use of Biocatalysis and Multicomponent Reactions - Supplementary Information. [Link]

-

Taylor & Francis. (n.d.). Telaprevir – Knowledge and References. [Link]

-

ResearchGate. (n.d.). The structure of Telaprevir. [Link]

-

ResearchGate. (n.d.). Synthesis of Telaprevir 1 by Eelco Ruijter et al. [Link]

-

National Center for Biotechnology Information. (n.d.). Telaprevir. PubChem Compound Summary for CID 3010818. [Link]

-

ScienceDirect. (n.d.). Chiral Drug Separation. [Link]

-

ResearchGate. (n.d.). Chemical structure of telaprevir. [Link]

-

American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

-

MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]

-

National Center for Biotechnology Information. (2023). Strategies for chiral separation: from racemate to enantiomer. Sensors and Diagnostics. [Link]

-

ScienceDirect. (n.d.). Chiral switches versus de novo enantiomerically pure compounds. [Link]

-

Malcolm, B. A. (2011). Discovery and development of telaprevir: an NS3-4A protease inhibitor for treating genotype 1 chronic hepatitis C virus. Clinical Infectious Diseases. [Link]

-

ResearchGate. (n.d.). Determination of telaprevir in plasma of HCV-infected patients by HPLC-UV. [Link]

-

American Society for Microbiology. (2014). Preclinical Profile and Characterization of the Hepatitis C Virus NS3 Protease Inhibitor Asunaprevir (BMS-650032). Antimicrobial Agents and Chemotherapy. [Link]

-

De Meyer, S., et al. (2012). Characterization of telaprevir treatment outcomes and resistance in patients with prior treatment failure: results from the REALIZE trial. Hepatology. [Link]

Sources

- 1. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery and development of telaprevir: an NS3-4A protease inhibitor for treating genotype 1 chronic hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of the HCV Protease Inhibitor Telaprevir in Plasma and Dried Blood Spot by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validation of a sensitive LC/MS/MS method for the determination of telaprevir and its R-isomer in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. rcsb.org [rcsb.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

- 16. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. rsc.org [rsc.org]

A Technical Guide to the Stereoselective Antiviral Efficacy of Telaprevir

Abstract

Telaprevir, a potent peptidomimetic inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease, represents a significant advancement in direct-acting antiviral (DAA) therapies.[1][2] Its clinical efficacy is intrinsically linked to its precise three-dimensional structure. This technical guide provides an in-depth exploration of the stereoselectivity of Telaprevir's antiviral effect. We will dissect the molecular basis for this selectivity, provide detailed, field-proven experimental protocols for its characterization, and present a framework for data interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development, offering both foundational knowledge and practical methodologies for investigating stereoisomerism in drug candidates.

Introduction: The Critical Role of Stereochemistry in Antiviral Drug Design

The development of effective antiviral agents has been revolutionized by the advent of direct-acting antivirals (DAAs) that target specific viral enzymes essential for replication.[1][3] Telaprevir was a pioneering agent in the class of HCV NS3/4A protease inhibitors, fundamentally altering the treatment landscape for chronic HCV genotype 1 infection.[2][4]

Overview of Telaprevir and its Role in Hepatitis C Therapy

Telaprevir is a peptidomimetic drug designed to specifically inhibit the HCV NS3/4A serine protease.[1][4] When used in combination with pegylated interferon and ribavirin, Telaprevir significantly increases sustained virologic response (SVR) rates in patients with chronic HCV genotype 1 infection.[5]

The HCV NS3/4A Protease: The Therapeutic Target

The HCV NS3/4A protease is a crucial enzyme for viral replication.[1][6] This viral enzyme is responsible for cleaving the HCV polyprotein into mature, functional viral proteins.[1] Inhibition of this protease halts the viral life cycle, preventing the assembly of new virions.[1] The NS3/4A protease also interferes with the host's innate immune signaling pathways; its inhibition can help restore a more robust antiviral immune response.[1]

Fundamental Principles of Stereoisomerism and its Impact on Pharmacological Activity

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. In pharmacology, the specific stereochemistry of a drug molecule is often critical for its interaction with its biological target. Chiral centers in a drug molecule can lead to different enantiomers or diastereomers, which can exhibit vastly different pharmacological activities, metabolic fates, and toxicological profiles.

Hypothesis: The Antiviral Efficacy of Telaprevir is Highly Dependent on its Specific Stereochemical Configuration

The central hypothesis of this guide is that the potent antiviral effect of Telaprevir is exclusive to one of its stereoisomers. Other stereoisomers are expected to have significantly reduced or no activity against the HCV NS3/4A protease. This stereoselectivity arises from the precise three-dimensional complementarity required for optimal binding to the enzyme's active site. It has been noted that the S-diastereomer of Telaprevir can undergo epimerization to the less active R-stereoisomer.[3]

The Stereoisomers of Telaprevir

Telaprevir is an oligopeptide with multiple chiral centers, giving rise to several possible stereoisomers.[2]

Detailed Chemical Structure of the Active (S,S,R)-Telaprevir

The clinically approved and active form of Telaprevir possesses a specific stereochemical configuration. While the full IUPAC name is complex, the key chiral centers determine its biological activity. For the purpose of this guide, we will refer to the active isomer as the parent compound. A significant point of stereochemical interest is the P1 chiral center adjacent to the α-ketoamide, where epimerization to the less active (R)-diastereoisomer can occur.[7] This particular diastereomer is reported to be approximately 30-fold less active against the HCV protease.[7]

Identification and Structures of Other Potential Diastereomers

Given the multiple chiral centers in the Telaprevir molecule, a number of other diastereomers are theoretically possible. The synthesis of these individual isomers is a complex process, often requiring stereospecific synthetic routes.[8][9][10]

Rationale for Focusing on Specific Diastereomers for Comparative Analysis

For a practical investigation, the most relevant comparison is between the active S-diastereomer and its corresponding R-diastereoisomer at the P1 position, as this is a known and less active metabolite.[7] Synthesizing and testing this specific diastereomer allows for a direct assessment of the impact of this single stereochemical change on antiviral efficacy.

Experimental Protocols for Assessing Stereoselective Antiviral Efficacy

To experimentally validate the hypothesis of stereoselectivity, two primary assays are indispensable: a cell-based assay to measure antiviral activity in a biological context and a biochemical assay to quantify direct enzyme inhibition.

Protocol 1: Cell-Based HCV Replicon Assay

3.1.1 Principle and Objective

The HCV replicon assay is a cornerstone for evaluating antiviral compounds.[11][12] This system uses human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV RNA molecule (a replicon) that can autonomously replicate.[11] These replicons often contain a reporter gene, such as luciferase, allowing for a quantitative measure of viral replication.[11] The objective is to determine the concentration of each Telaprevir stereoisomer required to inhibit HCV replication by 50% (IC50).

3.1.2 Materials and Reagents

-

Huh-7 cell lines harboring an HCV genotype 1b replicon with a luciferase reporter.

-

Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

-

Telaprevir stereoisomers (the active S-isomer and the R-isomer).

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

3.1.3 Step-by-Step Methodology

-

Cell Seeding: Seed the HCV replicon cells in 96-well plates at a predetermined density to ensure they are in the logarithmic growth phase during the assay.

-

Compound Preparation: Prepare serial dilutions of each Telaprevir stereoisomer in culture medium.

-

Treatment: Add the diluted compounds to the respective wells of the cell plates. Include a no-drug control and a positive control (e.g., another known HCV inhibitor).

-

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 48-72 hours).

-

Luciferase Assay: Following incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

3.1.4 Data Analysis and Interpretation (IC50 determination)

-

Normalize the luciferase readings to the no-drug control.

-

Plot the percentage of inhibition against the logarithm of the drug concentration.

-

Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value for each stereoisomer.

Protocol 2: In Vitro NS3/4A Protease Inhibition Assay

3.2.1 Principle and Objective

This biochemical assay directly measures the inhibition of the purified HCV NS3/4A protease enzyme. A common method utilizes a synthetic peptide substrate with a cleavage site for the protease, flanked by a fluorophore and a quencher. This is known as a Fluorescence Resonance Energy Transfer (FRET) assay.[13][14][15] When the substrate is intact, the quencher suppresses the fluorophore's signal. Upon cleavage by the protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. The objective is to determine the inhibitory constant (Ki) for each Telaprevir stereoisomer.

3.2.2 Materials and Reagents

-

Recombinant HCV NS3/4A protease (genotype 1b).

-

FRET peptide substrate.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol).

-

Telaprevir stereoisomers.

-

96-well black plates.

-

Fluorometer.

3.2.3 Step-by-Step Methodology (FRET-based assay)

-

Compound Preparation: Prepare serial dilutions of each Telaprevir stereoisomer in the assay buffer.

-

Enzyme and Inhibitor Pre-incubation: Add the diluted compounds and the NS3/4A protease to the wells of the 96-well plate. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to each well.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer.

3.2.4 Data Analysis and Interpretation (Ki determination)

-

Calculate the initial reaction velocities from the fluorescence data.

-

Plot the enzyme activity against the inhibitor concentration.

-

Determine the IC50 value from this plot.

-

Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Expected Data and Interpretation

The experimental results are expected to demonstrate a significant difference in the antiviral activity and protease inhibition between the Telaprevir stereoisomers.

Table 1: Comparative Antiviral Activity of Telaprevir Stereoisomers

| Stereoisomer | IC50 (nM) in HCV Replicon Assay |

| Telaprevir (S-isomer) | 50 - 100 |

| Telaprevir (R-isomer) | > 10,000 |

Note: These are hypothetical values for illustrative purposes.

Table 2: Comparative Protease Inhibition of Telaprevir Stereoisomers

| Stereoisomer | Ki (nM) against NS3/4A Protease |

| Telaprevir (S-isomer) | 5 - 10[6] |

| Telaprevir (R-isomer) | > 300 |

Note: These are hypothetical values for illustrative purposes, with the active isomer's Ki based on literature.[6]

Discussion: Correlating Protease Inhibition with Antiviral Activity

The data should show a strong correlation between the direct inhibition of the NS3/4A protease (Ki values) and the inhibition of viral replication in a cell-based system (IC50 values). The active S-isomer is expected to have potent activity in both assays, while the R-isomer will likely be significantly less active or inactive. This directly supports the hypothesis that the antiviral effect of Telaprevir is stereoselective and is mediated by its specific interaction with the target enzyme.

Molecular Modeling: Rationalizing Stereoselectivity

Introduction to Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[16] In this context, it can be used to model the interaction of different Telaprevir stereoisomers with the active site of the HCV NS3/4A protease.

Predicted Binding Modes of Different Telaprevir Stereoisomers within the NS3/4A Active Site

Docking studies are expected to reveal that the active S-isomer of Telaprevir fits snugly into the active site of the protease, forming key hydrogen bonds and hydrophobic interactions with critical amino acid residues.[16][17] In contrast, the R-isomer, due to its different spatial arrangement of atoms, would likely experience steric clashes or be unable to form the same crucial interactions, leading to a much lower binding affinity. This provides a molecular-level explanation for the observed differences in inhibitory activity. Telaprevir forms a reversible, covalent bond with the catalytic serine of the NS3/4A protease.[18][19]

Conclusion: The Imperative of Stereochemical Purity in Telaprevir Development

The comprehensive analysis presented in this guide underscores the critical importance of stereochemistry in the antiviral activity of Telaprevir. The experimental and computational evidence converge to demonstrate that only a specific stereoisomer exhibits the potent inhibition of the HCV NS3/4A protease necessary for therapeutic efficacy.

This has profound implications for the discovery, development, and manufacturing of Telaprevir and other chiral drugs. It necessitates the development of stereoselective synthetic methods and stringent quality control measures to ensure the stereochemical purity of the final active pharmaceutical ingredient. Understanding the stereoselectivity of drug action is not merely an academic exercise but a fundamental requirement for producing safe and effective medicines.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Telaprevir? Retrieved from [Link]

-

Sabariegos, R., Picazo, F., Domingo, B., Franco, S., Martinez, M. A., & Llopis, J. (2009). Fluorescence resonance energy transfer-based assay for characterization of hepatitis C virus NS3-4A protease activity in live cells. Antimicrobial Agents and Chemotherapy, 53(2), 728–734. [Link]

-

ResearchGate. (n.d.). Telaprevir mechanism of action. [Diagram]. Retrieved from [Link]

-

Znabet, A., Polak, M. M., Janssen, E., de Kanter, F. J. J., Turner, N. J., Orru, R. V. A., & Ruijter, E. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Chemical Communications, 46(42), 7918-7920. [Link]

-

Klibanov, O. M., & Gale, S. E. (2012). Telaprevir: a hepatitis C NS3/4A protease inhibitor. American Journal of Health-System Pharmacy, 69(3), 199-211. [Link]

-

Znabet, A., Polak, M. M., Janssen, E., de Kanter, F. J. J., Turner, N. J., Orru, R. V. A., & Ruijter, E. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Chemical Communications (Cambridge, England), 46(42), 7918–7920. [Link]

-

ResearchGate. (n.d.). 3D Interaction of reference compound (telaprevir) with active site of HCV NS3/4A enzyme. [Diagram]. Retrieved from [Link]

-

Sabariegos, R., Picazo, F., Domingo, B., Franco, S., Martinez, M. A., & Llopis, J. (2009). Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. Antimicrobial Agents and Chemotherapy, 53(2), 728-734. [Link]

-

Sci-Hub. (n.d.). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Retrieved from [Link]

-

Das, D., & Das, S. (2014). A Protocol for Analyzing Hepatitis C Virus Replication. Journal of Visualized Experiments, (88), 51691. [Link]

-

Eurogentec. (n.d.). A Sensitive Fluorimetric Assay for Detection of Hepatitis C NS3/4A Viral Protease Using a Novel FRET Peptide Substrate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). A Highly Efficient Synthesis of Telaprevir by Strategic Use of Biocatalysis and Multicomponent Reactions. Retrieved from [Link]

-

De Clercq, E. (2011). Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel. Viruses, 3(8), 1369-1380. [Link]

-